4-[4-(2-methylbutyl)phenyl]benzoic Acid
Description
Contextualization within Benzoic Acid Derivatives and Liquid Crystalline Systems
Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, including many that exhibit liquid crystalline behavior. The presence of the carboxylic acid group facilitates the formation of hydrogen-bonded dimers, which can enhance the thermal stability and mesophase range of the resulting materials. The biphenyl (B1667301) core in 4-[4-(2-methylbutyl)phenyl]benzoic acid provides the necessary structural anisotropy, a key requirement for the formation of liquid crystal phases. This rigid, rod-like structure promotes the long-range orientational order characteristic of nematic and smectic phases.
Liquid crystalline systems are broadly categorized into thermotropic and lyotropic, with the former exhibiting phase transitions as a function of temperature. This compound is a thermotropic liquid crystal. Its molecular structure, featuring a polar carboxylic acid group and a nonpolar chiral alkyl chain, is designed to self-assemble into ordered, yet fluid, mesophases upon heating.
Significance of Chiral Phenylbenzoic Acid Moieties in Mesophase Chemistry
The introduction of a chiral center, in this case, the 2-methylbutyl group, into the molecular structure of a liquid crystal has profound consequences for its mesophase behavior. Chirality at the molecular level can be amplified to a macroscopic helical superstructure in the liquid crystalline phase. When a chiral compound like this compound is introduced into a nematic phase, it can induce a chiral nematic (N*) phase, also known as a cholesteric phase. This phase is characterized by a helical twisting of the molecular director, which gives rise to unique optical properties, such as selective reflection of circularly polarized light.
The pitch of this helical structure is highly sensitive to external stimuli like temperature and electric fields, making these materials ideal for applications in sensors, tunable optical filters, and reflective displays. The phenylbenzoic acid moiety provides a robust framework for incorporating this chirality, and the interplay between the hydrogen bonding of the carboxylic acid groups and the steric interactions of the chiral tail dictates the precise nature of the resulting mesophases.
Historical Development and Current Research Trajectories
The study of liquid crystals dates back to the late 19th century, with the discovery of cholesteryl benzoate (B1203000) by Friedrich Reinitzer. Since then, the field has evolved significantly, with a major focus on the design and synthesis of new liquid crystalline materials with tailored properties for specific applications, most notably in liquid crystal displays (LCDs).
The development of chiral liquid crystals based on phenylbenzoic acid and biphenyl carboxylic acid cores has been a continuous area of research. Early work focused on understanding the fundamental structure-property relationships, correlating molecular architecture with the type of mesophase formed and the temperature range of its stability.
Current research trajectories are aimed at developing materials with enhanced performance characteristics, such as faster switching times, broader temperature ranges, and greater stability. There is also a growing interest in the application of these materials beyond displays, in areas such as photonics, sensors, and smart textiles. The synthesis of novel chiral dopants and the exploration of their behavior in various liquid crystal hosts remain active areas of investigation. The ability to precisely control the helical pitch and handedness of the chiral nematic phase through molecular design is a key objective for researchers in the field.
Chemical and Physical Properties
The properties of this compound are intrinsically linked to its molecular structure. The biphenyl core imparts rigidity and a high melting point, while the chiral 2-methylbutyl group is responsible for its chiroptical properties. The carboxylic acid function allows for the formation of hydrogen-bonded dimers, which can influence the packing of the molecules in the solid and liquid crystalline states.
| Property | Value |
|---|---|
| IUPAC Name | 4'- (2-methylbutyl) - [1,1'-biphenyl] -4-carboxylic acid |
| Molecular Formula | C18H20O2 |
| Molecular Weight | 268.35 g/mol |
| CAS Number | Not available |
| Appearance | Expected to be a white to off-white crystalline solid |
Synthesis and Research Findings
The synthesis of this compound typically involves a multi-step process. A common and effective method for constructing the core biphenyl structure is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.
In the context of synthesizing the target molecule, one could envision a Suzuki coupling between a boronic acid derivative of 4-(2-methylbutyl)benzene and a protected 4-bromobenzoic acid, followed by deprotection. An alternative and well-documented route involves the synthesis of the corresponding nitrile, (S)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-carbonitrile, which can then be hydrolyzed to the desired carboxylic acid. The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions, typically by heating with an aqueous acid (like HCl) or base (like NaOH). lumenlearning.comlibretexts.orgchemistrysteps.comchemguide.co.uk
Research into related chiral biphenyl systems has provided valuable insights into their liquid crystalline properties. For instance, studies on ester derivatives, such as 4-(2'-methylbutyl)phenyl 4'-n-octylbiphenyl-4-carboxylate, have revealed the formation of various smectic phases. scilit.com The specific mesophases and transition temperatures are highly dependent on the nature of the terminal groups and the length of the alkyl chains.
The introduction of the chiral 2-methylbutyl group is known to induce ferroelectric and antiferroelectric properties in smectic C phases, which is of great interest for fast-switching display applications. While the specific mesophase behavior of this compound itself is not detailed in the available search results, it is expected to exhibit a chiral nematic (N*) phase and potentially smectic phases at lower temperatures, a common trait for chiral 4'-alkylbiphenyl-4-carboxylic acids.
| Research Area | Key Findings |
|---|---|
| Synthesis | The biphenyl core is commonly synthesized via Suzuki-Miyaura coupling. The carboxylic acid can be obtained by hydrolysis of the corresponding nitrile. lumenlearning.comlibretexts.orgchemistrysteps.comchemguide.co.uk |
| Liquid Crystalline Properties | The chiral 2-methylbutyl group is a known inducer of chiral mesophases. Related ester compounds exhibit various smectic phases. scilit.com Chiral biphenyl carboxylic acids are known to form chiral nematic (N*) phases. |
| Structure-Property Relationships | The type and stability of the mesophase are highly sensitive to the molecular structure, including the length of the alkyl chain and the nature of the terminal groups. Hydrogen bonding of the carboxylic acid group plays a significant role in the thermal stability of the mesophases. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(2-methylbutyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-13(2)12-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18(19)20/h4-11,13H,3,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLVGHDFLATNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 2 Methylbutyl Phenyl Benzoic Acid and Analogues
Strategic Approaches to Phenylbenzoic Acid Core Synthesis
The central structural feature of the target molecule is the 4-phenylbenzoic acid core. Its synthesis is typically achieved through cross-coupling reactions, which are preceded or followed by the formation of the carboxylic acid or its ester derivative.
Esterification is a fundamental reaction in organic synthesis, often employed to protect the carboxylic acid group during subsequent reactions or to facilitate purification. In the context of synthesizing 4-phenylbenzoic acid derivatives, an ester, such as a methyl or ethyl benzoate (B1203000), is a common intermediate.
The direct condensation of a benzoic acid with an alcohol, like methanol, using an acid catalyst is a primary method for preparing benzoate compounds. mdpi.com While traditional inorganic acids such as sulfuric acid can be used, they pose challenges related to recovery and waste generation. mdpi.com Modern approaches utilize recoverable solid acid catalysts. For instance, zirconium metal catalysts fixed with titanium have demonstrated high activity in the esterification of various benzoic acids with methanol. mdpi.com The proposed mechanism involves the activation of the carbonyl group by a hydrogen ion dissociated from the catalyst, followed by a nucleophilic attack from the alcohol. mdpi.com
Table 1: Performance of a Zr/Ti Solid Acid Catalyst in the Esterification of Benzoic Acid
| Reactant | Product | Yield (%) | Reaction Cycle |
|---|---|---|---|
| Benzoic Acid | Methyl Benzoate | 85.0 | 1st Use |
| Benzoic Acid | Methyl Benzoate | 84.1 | 2nd Use |
This table illustrates the reusability and efficiency of a modern solid acid catalyst in the synthesis of benzoate precursors. mdpi.com
The formation of the carbon-carbon bond between the two phenyl rings is the cornerstone of the synthesis. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most efficient and widely used strategies for creating symmetrical and unsymmetrical biaryl compounds. gre.ac.ukpku.edu.cn This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative. pku.edu.cnmdpi.com
Key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, the stability and low toxicity of the boron-containing reagents, and its tolerance for a wide variety of functional groups. acs.org For the synthesis of the 4-phenylbenzoic acid core, this could involve reacting 4-bromobenzoic acid with phenylboronic acid. pku.edu.cnresearchgate.netnih.gov The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions like homocoupling. acs.orgreddit.com
Common catalysts are palladium complexes, such as palladium acetate or Pd₂(dba)₃, often used with phosphine ligands like XPhos or SPhos. acs.org Ligand-free systems using heterogeneous catalysts like Pd/C have also been developed to simplify the process and allow for catalyst recycling. pku.edu.cn
Incorporation of the 2-Methylbutyl Chiral Moiety
The introduction of the chiral (2S)-2-methylbutyl group is a critical aspect of the synthesis, defining the molecule's stereochemistry. This can be accomplished either by building the chiral center during the synthesis or by starting with an optically pure precursor.
For example, the synthesis of R-(+)-2-methylbutanol has been achieved with high enantiomeric excess using (S,S)-1,2-dicyclohexyl-1,2-ethanediol (DICHED) as a chiral auxiliary. sciforum.net This auxiliary directs the stereochemical outcome of the reaction between a dioxaborolane intermediate and dichloromethyl lithium, leading to the formation of a specific enantiomer. sciforum.net Such a method could be adapted to build the 2-methylbutyl fragment with the desired stereochemistry before its attachment to the phenyl ring.
A more direct and often preferred method is to utilize a commercially available, enantiomerically pure starting material. (S)-(-)-2-Methylbutanol, also known as active amyl alcohol, is an accessible chiral precursor. This alcohol can be used as a reactant to introduce the chiral moiety onto the phenylbenzoic acid framework.
The synthesis typically begins by converting the chiral alcohol into a more reactive species, such as an alkyl halide or a sulfonate ester (e.g., tosylate or mesylate). This derivative can then be used in an alkylation reaction, such as a Friedel-Crafts alkylation with a suitable benzene derivative or used in a cross-coupling reaction to attach the 2-methylbutyl group to one of the phenyl rings. This functionalized phenyl ring can then be carried forward into the Suzuki-Miyaura coupling step described previously to form the final biphenyl (B1667301) structure. (S)-(-)-2-Methylbutanol itself can be used in esterification reactions to prepare compounds like Methylbutyl-2-(3-thienyl)acetate.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing product yield, minimizing impurities, and ensuring the economic viability of a synthetic route. For the key Suzuki-Miyaura coupling step, several parameters can be adjusted. chemistryviews.org
Catalyst and Ligand: The choice of palladium source (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, SPhos, XantPhos) can significantly impact reaction efficiency. acs.org Electron-rich and bulky ligands often promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. reddit.com
Base: The base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) plays a critical role in the transmetalation step. The strength and solubility of the base can influence reaction rates and yields. acs.orgreddit.com
Solvent: A variety of solvents can be used, often mixtures of an organic solvent (like toluene, THF, or DMF) and water, to dissolve both the organic substrates and the inorganic base. mdpi.comacs.org
Temperature: Reaction temperature affects the rate of reaction. While some modern catalyst systems can operate at room temperature, heating (e.g., to 70-110 °C) is often required to drive the reaction to completion. pku.edu.cnmdpi.com
Recent advancements have employed machine learning in a closed-loop workflow to navigate the vast parameter space and identify optimal, general conditions for Suzuki-Miyaura couplings, leading to significant improvements in average yields across a diverse range of substrates. chemistryviews.org
Table 2: Example of Suzuki-Miyaura Reaction Condition Screening
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Iodobenzoic Acid | Phenylboronic Acid | Na₂PdCl₄/PPh₂PhSO₃Na | K₂CO₃ | Water | 70 | 100 |
| 4-Bromobenzoic Acid | Phenylboronic Acid | Na₂PdCl₄/PPh₂PhSO₃Na | K₂CO₃ | Water | 70 | 100 |
| Polyfluorinated Aryl Bromide | Polyfluorinated Arylboronic Acid | Pd₂(dba)₃/SPhos | Cs₂CO₃ | THF/Toluene/H₂O | 95 | 60 |
| Polyfluorinated Aryl Bromide | Polyfluorinated Arylboronic Acid | Pd₂(dba)₃/XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 44 |
| 4-Bromobenzoic Acid | Phenylboronic Acid | Pd/C (ligand-free) | K₂CO₃ | Ethanol/Water | RT | ~95 |
This table summarizes various reported conditions for Suzuki-Miyaura coupling reactions to form biphenyl structures, highlighting the impact of different reagents and conditions on the reaction outcome. pku.edu.cnacs.orgnih.gov
Catalysis and Solvent Systems
The efficacy of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of catalyst, base, and solvent system. Palladium-based catalysts are the cornerstone of this reaction, offering high efficiency and versatility. researchgate.netacs.org
Catalysis: Modern synthetic approaches often employ heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles supported on various materials like fullerene or graphene. acs.orgresearchgate.netmdpi.com These heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture by filtration, which simplifies the work-up process and minimizes palladium contamination in the final product. acs.org For instance, the use of Pd/C in a multikilogram-scale synthesis of a biphenyl carboxylic acid derivative resulted in residual palladium levels of less than 6 ppm. acs.org Homogeneous catalysts, like palladium complexes with phosphine ligands (e.g., Pd(PPh₃)₄ or PdCl₂(XantPhos)), are also highly effective, though they may require more complex purification procedures to remove the catalyst from the product. researchgate.netacs.org
Solvent Systems: The choice of solvent is critical for ensuring the solubility of reactants and facilitating the catalytic cycle. Environmentally benign or "green" solvent systems are increasingly preferred. Aqueous systems, including pure water or mixtures of organic solvents with water (e.g., methanol/water, DME/water, DMF/water), are commonly used. acs.orgresearchgate.netmdpi.com Water-soluble catalysts have been developed to enable reactions in pure water at room temperature, offering high yields. researchgate.net The use of a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential to activate the boronic acid component for the transmetalation step in the catalytic cycle. acs.orgmdpi.com
Below is a table summarizing various catalytic and solvent systems used in the Suzuki-Miyaura synthesis of biphenyl carboxylic acids, which are analogous to the target compound.
| Catalyst System | Base | Solvent System | Temperature | Reaction Time | Yield | Reference |
| Pd/C (1.18 mol %) | Na₂CO₃ | MeOH/H₂O (1:1) | Reflux | 5 h | 93-96% | acs.org |
| C₆₀-TEGs/PdCl₂ (0.05 mol%) | K₂CO₃ | Water | Room Temp. | 4 h | >90% | researchgate.netresearchgate.net |
| G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70-110 °C | 3-48 h | Variable | mdpi.com |
| Nano-palladium | Not specified | Not specified | Not specified | Not specified | >90% | google.com |
Purification Techniques for Research-Grade Purity
Achieving research-grade purity for solid organic compounds like 4-[4-(2-methylbutyl)phenyl]benzoic acid necessitates effective purification methods to remove unreacted starting materials, catalyst residues, and by-products. wisc.edu Recrystallization is the most common and effective technique for this purpose. tifr.res.inillinois.edumt.com
The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. tifr.res.in The ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below, while impurities remain either highly soluble or insoluble at all temperatures. mt.com
Procedure for Recrystallization:
Solvent Selection: For biphenyl carboxylic acids, common solvents for recrystallization include aqueous ethanol or mixtures of a soluble solvent like benzene with a less soluble one like petroleum ether. reddit.com The process involves finding a single or mixed solvent system that meets the solubility criteria. tifr.res.in
Dissolution: The crude solid is dissolved in the minimum amount of the hot (boiling) solvent to create a saturated solution. wisc.edu
Hot Filtration: If insoluble impurities or decolorizing agents (like activated charcoal) are present, the hot solution is filtered by gravity to remove them. wisc.edu
Crystallization: The hot, clear filtrate is allowed to cool slowly and without disturbance. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. tifr.res.in Rapid cooling should be avoided as it can lead to the precipitation of smaller, less pure crystals.
Isolation and Washing: The formed crystals are collected by vacuum filtration. wisc.edu The collected crystal cake is then washed with a small amount of ice-cold solvent to remove any adhering soluble impurities from the mother liquor. tifr.res.in
Drying: The purified crystals are dried to remove residual solvent. tifr.res.in
For biphenyl carboxylic acids specifically, a typical purification sequence after synthesis involves filtering off the heterogeneous catalyst, acidifying the filtrate with an acid like HCl to precipitate the crude carboxylic acid, and then recrystallizing the crude product from a suitable solvent such as ethanol. acs.orgchemicalbook.com
| Purification Step | Description | Purpose |
| Catalyst Filtration | The reaction mixture is passed through a filter aid (e.g., Celite) after the reaction is complete. | To remove the heterogeneous catalyst (e.g., Pd/C). acs.org |
| Acidification | The pH of the aqueous filtrate is adjusted to an acidic value (e.g., pH 1-2) using a strong acid. | To protonate the carboxylate salt and precipitate the crude carboxylic acid. chemicalbook.com |
| Recrystallization | The crude solid is dissolved in a minimal amount of hot solvent (e.g., ethanol) and allowed to cool slowly. | To remove soluble impurities and obtain a product with high crystalline purity. acs.orgreddit.comchemicalbook.com |
| Washing | The filtered crystals are washed with a small portion of cold, pure solvent. | To remove residual mother liquor containing dissolved impurities. tifr.res.in |
| Drying | The final product is dried under vacuum or in an oven. | To remove any remaining traces of the recrystallization solvent. |
Molecular Structure and Stereochemical Characterization
Spectroscopic Elucidation of Molecular Architecture
Spectroscopy is a cornerstone in the structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to piece together the molecular puzzle.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) core and the aliphatic protons of the 2-methylbutyl group. The aromatic region would likely display a set of doublets and multiplets corresponding to the protons on the two phenyl rings. The protons on the phenyl ring bearing the carboxylic acid group are expected to be more deshielded due to the electron-withdrawing nature of the -COOH group. The aliphatic region would feature signals for the methyl, methylene, and methine protons of the 2-methylbutyl chain, with their characteristic multiplicities determined by spin-spin coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The spectrum would show signals for the quaternary carbons of the biphenyl linkage, the carboxyl carbon, the aromatic CH carbons, and the aliphatic carbons of the 2-methylbutyl group. The chemical shift of the carboxyl carbon is expected to be in the typical downfield region for carboxylic acids.
Predicted ¹H and ¹³C NMR Chemical Shifts (based on analogous structures):
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad s) | 167 - 173 |
| Aromatic Protons | 7.2 - 8.2 (m) | 125 - 145 |
| 2-methylbutyl CH | ~1.8 (m) | ~35 |
| 2-methylbutyl CH₂ | ~1.2, ~1.5 (m) | ~29, ~31 |
| 2-methylbutyl CH₃ (terminal) | ~0.9 (t) | ~11 |
| 2-methylbutyl CH₃ (branch) | ~0.9 (d) | ~19 |
This is an interactive data table. Predictions are based on spectral data of 4-biphenylcarboxylic acid and standard substituent effects. nih.govrsc.orgrsc.orgchemicalbook.com
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. thermofisher.com The FTIR spectrum of 4-[4-(2-methylbutyl)phenyl]benzoic acid is expected to exhibit characteristic absorption bands for the carboxylic acid and the substituted aromatic rings. nist.govchemicalbook.comresearchgate.netthermofisher.com
Key Expected FTIR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-H (Aromatic) | Bending (out-of-plane) | 690 - 900 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
This is an interactive data table. The expected wavenumbers are based on typical values for the respective functional groups. thermofisher.com
The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) stretch is also a definitive feature. The aromatic C=C stretching vibrations and C-H bending modes would confirm the presence of the substituted biphenyl core.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. nist.govnist.govnist.govnist.gov
For this compound (C₁₈H₂₀O₂), the molecular weight is 268.35 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 268.
Expected Key Fragmentation Pathways:
Loss of the carboxylic acid group: A significant fragment would likely correspond to the loss of the -COOH group (45 Da), resulting in a peak at m/z = 223.
Benzylic cleavage: Cleavage at the benzylic position of the 2-methylbutyl group could lead to the formation of a stable benzylic cation.
Fragmentation of the alkyl chain: Further fragmentation of the 2-methylbutyl group would also be expected.
The fragmentation pattern of the parent compound, 4-biphenylcarboxylic acid, shows a prominent molecular ion peak at m/z = 198 and a significant fragment at m/z = 181, corresponding to the loss of a hydroxyl radical, and at m/z = 152, resulting from the loss of a carboxyl group. nih.gov Similar fragmentation patterns, adjusted for the mass of the 2-methylbutyl substituent, would be anticipated for the target molecule.
Stereochemical Assignment and Purity Assessment
The presence of a chiral center at the 2-position of the methylbutyl group means that this compound can exist as two enantiomers, (S) and (R). The determination of the specific stereoisomer and its enantiomeric purity is crucial.
Chiroptical techniques, such as polarimetry and circular dichroism (CD) spectroscopy, are used to study the interaction of chiral molecules with polarized light.
Polarimetry: This technique measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer. For example, a pure sample of the (S)-enantiomer would rotate the plane of polarized light in one direction, while the (R)-enantiomer would rotate it by an equal magnitude in the opposite direction.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemistry of a molecule, particularly for compounds with chromophores in a chiral environment. The biphenyl chromophore in this compound would be expected to give rise to a characteristic CD spectrum, allowing for the assignment of the absolute configuration.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess (e.e.) of a chiral compound. scas.co.jpsigmaaldrich.comresearchgate.netchiraltech.comnih.gov
The principle of chiral HPLC is based on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. This allows for the separation and quantification of each enantiomer in a mixture.
Typical Approach for Chiral HPLC Method Development:
Column Selection: A variety of chiral stationary phases are commercially available, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. The selection of the appropriate CSP is crucial for achieving separation. scas.co.jpsigmaaldrich.com
Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve good resolution and reasonable analysis times. Additives such as acids (e.g., trifluoroacetic acid) or bases may be used to improve peak shape and selectivity for acidic or basic analytes. chiraltech.com
Detection: A UV detector is commonly used for the detection of the separated enantiomers, as the biphenyl system is strongly UV-active.
By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated, providing a measure of the stereochemical purity of the sample.
Liquid Crystalline Behavior and Mesophase Investigations of 4 4 2 Methylbutyl Phenyl Benzoic Acid Derivatives
Thermal Mesophase Transition Characteristics
The characterization of liquid crystalline materials is primarily accomplished through a combination of thermal analysis and optical microscopy. These techniques allow for the precise determination of phase transition temperatures and the identification of the specific type of mesophase through its unique optical texture.
Differential Scanning Calorimetry (DSC) is an indispensable tool for investigating the thermodynamics of phase transitions in liquid crystals. By measuring the heat flow into or out of a sample as a function of temperature, DSC can detect the transitions between the crystalline solid (Cr), various liquid crystalline mesophases, and the isotropic liquid (Iso) state. Each transition is associated with a specific change in enthalpy (ΔH) and entropy (ΔS), which provides information about the degree of molecular ordering.
For the homologous series of 4-(2'-methylbutyl)phenyl 4'-n-alkoxybiphenyl-4-carboxylates, DSC analysis reveals multiple thermal events upon heating and cooling, corresponding to the transitions between a rich sequence of mesophases. The enthalpy changes associated with transitions from higher-order, more structured smectic phases to less ordered ones (e.g., SmF to SmC) are typically smaller than those for transitions into the isotropic liquid, reflecting the subtle changes in molecular arrangement.
Table 1: Illustrative DSC Data for a Representative Derivative Note: The following table is an illustrative example of how DSC data for this class of compounds is presented. Actual values are dependent on the specific length of the n-alkoxy chain.
| Transition | Temperature (°C) | Enthalpy (kJ·mol⁻¹) |
| Cr → SmG | Value | Value |
| SmG → SmF | Value | Value |
| SmF → SmC | Value | Value |
| SmC → SmA | Value | Value |
| SmA → Iso | Value | Value |
While DSC identifies the temperature at which phase transitions occur, Polarizing Optical Microscopy (POM) is essential for identifying the mesophases themselves. When a liquid crystalline sample is viewed between crossed polarizers, each phase exhibits a characteristic optical texture, which is a direct consequence of its unique molecular arrangement and defect structures.
Observations of the 4-(2'-methylbutyl)phenyl ester derivatives reveal a sequence of distinct textures as the sample is heated or cooled. For instance, smectic phases often display fan-shaped textures when aligned on a glass surface. The transition between different smectic phases, such as a Smectic C* to a Smectic A phase, is observable as a distinct change in this texture. The identification of these textures, in conjunction with DSC data, allows for the definitive mapping of the material's phase sequence.
Identification and Characterization of Chiral Mesophases
The presence of the chiral (S)-2-methylbutyl group is a defining feature of these molecules, inducing the formation of chiral mesophases. In these phases, the constituent molecules arrange themselves into a helical superstructure, leading to unique properties such as selective reflection of light and ferroelectricity.
The chiral nematic (N) phase, also known as the cholesteric phase, is characterized by a helical twist superimposed on the long-range orientational order of the nematic phase. While the primary focus of research on the 4-(2'-methylbutyl)phenyl 4'-n-alkoxybiphenyl-4-carboxylate series has been its smectic polymorphism, N phases are commonly observed in chiral mesogens, often at temperatures above the smectic phases or in derivatives with shorter terminal chains that frustrate layered smectic ordering. The pitch of the N* helix is sensitive to temperature and the specific molecular structure.
The Smectic A (SmA) and Chiral Smectic C (SmC*) phases are among the most common and well-studied liquid crystal phases. In the SmA phase, molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. This phase is optically uniaxial.
Upon cooling, a transition to the SmC* phase can occur. In this phase, the molecular director is tilted with respect to the layer normal. Due to the molecular chirality, this tilt is uniform across a layer, and the direction of the tilt precesses in a helical fashion from one layer to the next. This helical structure gives rise to ferroelectric properties, making SmC* materials highly valuable for fast-switching electro-optical devices. Research on the ester derivatives of 4-[4-(2-methylbutyl)phenyl]benzoic acid has shown that the stability and temperature range of the SmC* phase are highly sensitive to the length of the terminal alkoxy chain. researchgate.net
A remarkable feature of the 4-(2'-methylbutyl)phenyl 4'-n-alkoxybiphenyl-4-carboxylate series is its exhibition of numerous higher-order smectic phases. researchgate.net These phases possess a greater degree of positional and orientational order than the SmA and SmC* phases. This includes not only short-range hexagonal order within the layers (hexatic phases) but also three-dimensional crystalline order (soft crystal phases).
Research has confirmed the presence of the rare Smectic F (SmF) phase in this series. researchgate.net The SmF phase is a tilted hexatic phase, where the molecules have short-range hexagonal positional order within the layers and are tilted with respect to the layer normal. The classification of this phase was confirmed through miscibility studies with standard materials known to exhibit the SmF phase. researchgate.net The systematic investigation of this homologous series revealed that it exhibits nearly all known smectic phases, with the exception of the Smectic D phase, making it a benchmark system for studying the subtle energetic balances that dictate the formation of complex mesophases. researchgate.net
Table 2: Phase Sequences for the Homologous Series of 4-(2'-methylbutyl)phenyl 4'-n-alkoxybiphenyl-4-carboxylates Note: This table represents the rich polymorphism observed in this series. "SmX" denotes other potential higher-order smectic phases like Smectic I, G, J, etc. The specific phases and transition temperatures vary with the chain length 'n'.
| n-alkoxy Chain Length (n) | Phase Sequence on Cooling (Schematic) |
| Short (e.g., n=5, 6) | Iso → N* → SmA → SmC* → Cr |
| Medium (e.g., n=7, 8) | Iso → SmA → SmC* → SmF* → SmG* → Cr |
| Long (e.g., n=9, 10) | Iso → SmA → SmC* → SmI* → SmF* → SmG* → Cr |
Blue Phases (BPs) in Formulations
Blue phases are highly ordered, frustrated liquid crystal phases that typically appear in a narrow temperature range between the chiral nematic and isotropic liquid phases. These phases are characterized by a three-dimensional cubic lattice of double-twist cylinders. While specific studies on blue phases in formulations exclusively containing this compound derivatives are not extensively documented in the reviewed literature, the principles of inducing and stabilizing blue phases are well-established for chiral liquid crystals. The inherent chirality of the (S)- or (R)-2-methylbutyl group in the molecular structure of this compound makes its derivatives prime candidates for exhibiting or being components in blue phase-forming formulations. The stabilization of blue phases over a wider temperature range is a critical area of research, often achieved by mixing with other chiral or non-chiral mesogens or through polymer stabilization.
Influence of Structural Variations on Mesophase Stability and Range
The stability and temperature range of liquid crystalline mesophases are exquisitely sensitive to molecular structure. For derivatives of this compound, modifications to the terminal chain, core structure, and linking units can dramatically alter the observed mesophases.
The length and nature of the terminal flexible chain play a crucial role in determining the type and stability of the mesophase. In homologous series of mesogens, increasing the length of an alkanoyloxy or alkoxy chain generally leads to a decrease in the clearing temperature (the temperature of transition to the isotropic liquid phase). This trend is attributed to the dilution of the rigid, mesogenic core by the flexible alkyl chains.
Longer terminal chains tend to promote the formation of more ordered smectic phases over the nematic phase. This is because the longer chains have stronger van der Waals interactions, which favor the layered arrangement characteristic of smectic phases
Structure Property Correlations in 4 4 2 Methylbutyl Phenyl Benzoic Acid Derivatives
Relationship Between Molecular Architecture and Liquid Crystalline Transitions
The molecular architecture of these compounds is characterized by:
A rigid core, typically composed of phenyl or biphenyl (B1667301) groups, which provides the necessary anisotropy for the molecules to align along a common direction.
A flexible terminal chain, in this case, the 2-methylbutyl group, which influences the melting point and the type of smectic or nematic phase formed. The length and branching of such alkyl chains affect the packing of the molecules.
Intermolecular interactions, such as hydrogen bonding from the benzoic acid moiety, which can lead to the formation of dimers, effectively elongating the molecular unit and enhancing thermal stability of the mesophase.
Research on homologous series of related compounds, such as 4-n-alkoxy benzoic acids, demonstrates that the length of the flexible alkyl or alkoxy chain significantly influences the transition temperatures. Generally, as the chain length increases, the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) shows an odd-even effect, where homologues with an even number of carbon atoms in the chain have higher clearing points than those with an odd number. This is attributed to the orientation of the terminal C-C bond relative to the molecular long axis.
In derivatives like the 4-(2'-methylbutyl)phenyl esters of 4'-n-alkoxybiphenyl-4-carboxylic acids, the combination of the chiral chain and a longer, rigid core leads to the exhibition of numerous smectic phases. The specific arrangement and packing of these molecules, dictated by their architecture, give rise to different smectic layering and ordering.
Chiral Center Influence on Mesophase Type and Thermal Stability
The introduction of a chiral center into a liquid crystal molecule, as seen in the (S)-2-methylbutyl group of 4-[4-(2-methylbutyl)phenyl]benzoic acid, has a profound impact on the resulting mesophases. Chirality, or the lack of mirror symmetry, induces a helical superstructure in the arrangement of the molecules.
Key influences of the chiral center include:
Induction of Chiral Mesophases: A chiral center can lead to the formation of chiral nematic (N), also known as cholesteric, phases instead of a standard nematic phase. In smectic phases, it can induce a tilted arrangement of molecules within the layers, leading to ferroelectric phases like the chiral smectic C (SmC) phase.
Helical Twisting Power: The chiral moiety imparts a twist to the director (the average direction of molecular alignment) in the mesophase. The tightness of this helical pitch is dependent on the specific nature of the chiral center and its proximity to the rigid core.
Studies on chiral dopants have shown that even small amounts of a chiral molecule can induce helical structures in an achiral host, with the resulting properties often being linearly dependent on the dopant concentration at low levels. The 2-methylbutyl group is a common chiral tail used in the synthesis of liquid crystals to specifically target these chiral phases for applications in displays and optical devices.
Anisotropic Interactions and Mesophase Formation
The formation of a liquid crystalline mesophase is a direct result of anisotropic, or directionally dependent, intermolecular interactions. These forces are strong enough to maintain a degree of orientational order among the molecules, but weak enough to permit the fluidity characteristic of a liquid. For derivatives of this compound, these interactions are primarily van der Waals forces, π-π stacking between the phenyl rings, and hydrogen bonding.
The elongated, rod-like shape of these molecules maximizes favorable dispersion forces when they align parallel to one another. The aromatic rings contribute to this through π-π interactions, which further stabilize a parallel arrangement. The terminal carboxylic acid group allows for the formation of hydrogen-bonded dimers, which significantly increases the molecular length and aspect ratio, thereby enhancing the stability of the mesophase.
In certain molecular structures, particularly dimers, an intercalated smectic A (SmAd) phase can form. In a typical SmA phase, molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. In an intercalated phase, there is a partial overlapping or interdigitation of molecules from adjacent layers.
This type of packing is often observed in non-symmetric liquid crystal dimers, where two different mesogenic units are joined by a flexible spacer. The formation of an intercalated smectic A phase has been observed in non-symmetric dimers containing a 2-methylbutyl-phenyl-benzoate unit. The driving force for this arrangement is believed to be a combination of steric effects and specific attractive interactions between the dissimilar parts of the molecules in adjacent layers. For instance, dimers with terminal bromo and chloro substituents have been shown to exhibit this phase, suggesting that dipole-dipole interactions play a crucial role. tandfonline.com
Non-symmetric liquid crystal dimers, which contain two different mesogenic units linked by a flexible spacer, provide a unique platform to study specific anisotropic interactions. The behavior of these molecules is not simply an average of the two constituent mesogens but is governed by the complex interplay between the two dissimilar halves.
In a study of non-symmetric dimers incorporating a 2-methylbutyl-4'-(4"-phenyl)benzoateoxy unit, it was found that the specific chemical nature of the terminal substituent on the other mesogenic unit was critical for mesophase formation. tandfonline.com Key findings from this research include:
Role of Terminal Substituents: Dimers with terminal bromo or chloro substituents exhibited an intercalated smectic A phase, in addition to a nematic phase. tandfonline.com
Interaction Between Unlike Units: The formation of the intercalated phase is attributed, at least in part, to specific anisotropic interactions between the unlike mesogenic units. tandfonline.com This suggests that attractive forces between the electron-rich halogenated end and the other mesogenic core stabilize the intercalated layer structure.
Steric vs. Electronic Effects: The absence of smectic behavior in isosteric methyl-substituted dimers indicates that steric factors alone are not sufficient to stabilize the intercalated smectic A phase. tandfonline.com This highlights the importance of specific electronic interactions (e.g., dipole-dipole) in directing the formation of this particular mesophase.
These findings underscore that the mesomorphic properties of complex molecules like non-symmetric dimers are dictated by a nuanced balance of attractive and repulsive forces, where specific interactions between chemically distinct molecular fragments can lead to the stabilization of highly ordered phases like the intercalated smectic A phase.
Advanced Spectroscopic and Diffraction Analyses
Molecular Dynamics Studies in Liquid Crystalline Phases
The liquid crystalline state is characterized by a degree of molecular order that is intermediate between that of a crystalline solid and an isotropic liquid. Understanding the dynamic behavior of molecules in these phases is crucial for elucidating their physical properties. Techniques such as Nuclear Magnetic Resonance (NMR) relaxation and dielectric spectroscopy are powerful tools for probing these molecular motions.
Nuclear Magnetic Resonance (NMR) Relaxation Techniques
In a typical calamitic (rod-like) liquid crystal, the primary molecular motions contributing to NMR relaxation are:
Rotation about the long molecular axis: This is a relatively fast motion.
Tumbling or end-over-end rotation: This motion is slower and is significantly hindered by the anisotropic potential of the liquid crystalline phase.
Internal motions: Conformational changes within flexible parts of the molecule, such as the 2-methylbutyl chain, also contribute to relaxation.
Dielectric Spectroscopy for Collective Motions and Fluctuation Modes
Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. In nematic liquid crystals, this technique is particularly useful for studying collective molecular motions and fluctuation modes. The dielectric response of a liquid crystal is anisotropic and is described by two principal dielectric constants: ε∥ (parallel to the director) and ε⊥ (perpendicular to the director).
The frequency dependence of these dielectric constants reveals different relaxation processes. For molecules with a permanent dipole moment, the reorientation of these dipoles in an external electric field leads to dielectric relaxation. In nematic phases, the rotation of the molecule around its short axis is often hindered, leading to a low-frequency relaxation mode. In contrast, rotation around the long molecular axis is typically faster and appears at higher frequencies.
Studies on various nematic liquid crystals have shown that the dielectric relaxation behavior can provide information on:
Molecular reorientation times: The characteristic frequencies of the relaxation processes are related to the time scales of molecular motions.
Activation energies: The temperature dependence of the relaxation times can be used to determine the activation energies for different motional processes.
Collective phenomena: In addition to single-molecule motions, dielectric spectroscopy can also probe collective fluctuations of the director.
For a compound like 4-[4-(2-methylbutyl)phenyl]benzoic acid, which is expected to form hydrogen-bonded dimers, dielectric studies could also provide insights into the dynamics of these dimeric structures.
Crystallographic Insights of Related Benzoic Acid Compounds
X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available, extensive crystallographic data exists for a wide range of related benzoic acid derivatives. This body of work provides a strong basis for understanding the likely solid-state structure of the target compound.
X-ray Diffraction Studies of Crystalline Phases
The presence of an alkyl group, such as the 2-methylbutyl group, will significantly influence the crystal packing. In the homologous series of 4-n-alkylbenzoic acids, the length and branching of the alkyl chain affect the melting points and the type of liquid crystalline phases observed. X-ray studies on these compounds show that the molecules often adopt a layered structure, with the aromatic cores and hydrogen-bonded dimers forming a central layer, and the aliphatic chains extending outwards. This segregation of polar and non-polar regions is a key feature that drives the formation of liquid crystalline phases.
The table below summarizes the crystallographic data for some related benzoic acid compounds.
| Compound | Crystal System | Space Group | Key Structural Features |
| Benzoic Acid | Monoclinic | P2₁/c | Centrosymmetric hydrogen-bonded dimers. researchgate.net |
| 4-Methoxybenzoic Acid (Anisic Acid) | Monoclinic | P2₁/a | Hydrogen-bonded dimers with intermeshed methyl groups. rsc.orgcolab.ws |
| 4-Pentylbenzoic Acid | Not specified | Not specified | Dimeric structure in the crystalline state. oup.com |
| 4-Hexylbenzoic Acid | Not specified | Not specified | Dimeric structure in the crystalline state. oup.com |
Analysis of Hydrogen Bonding and Dimer Formation in Solid State
A near-universal feature in the crystal structures of benzoic acid and its derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. researchgate.netresearchgate.net This robust supramolecular synthon involves two O-H···O hydrogen bonds, creating a stable eight-membered ring.
The geometry of this hydrogen-bonded dimer is well-characterized. The O···O distance in the hydrogen bond is typically in the range of 2.6 to 2.7 Å, indicative of a strong hydrogen bond. The two benzoic acid molecules in the dimer are generally coplanar.
In the solid state, these dimers then pack in a manner that maximizes intermolecular interactions. For 4-alkylbenzoic acids, the alkyl chains of adjacent dimers often interdigitate, leading to efficient space filling. The planarity and linearity of the 4-substituted phenyl ring, coupled with the strong directional influence of the hydrogen-bonded dimer, are critical factors in promoting the formation of the elongated molecular structures necessary for liquid crystallinity. Infrared spectroscopy studies on 4-alkylbenzoic acids have confirmed that the dimeric form is exclusively present in the crystalline state. oup.com The stability of these hydrogen bonds is not solely dependent on temperature but is also influenced by the molecular orientation in the condensed phase. oup.com
Computational and Theoretical Studies of Molecular Conformation and Intermolecular Interactions
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and optimize the molecular geometry of compounds like "4-[4-(2-methylbutyl)phenyl]benzoic Acid". mdpi.com DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(2d,p), can determine the most stable conformation of the molecule in the gaseous phase. vjst.vnvjst.vn
These calculations provide detailed information on geometric parameters, including bond lengths, bond angles, and dihedral angles. For "this compound," a key parameter is the dihedral angle between the two phenyl rings, which is influenced by steric hindrance and electronic effects. nih.gov In similar biphenyl (B1667301) compounds, this angle is typically non-planar. nih.gov The carboxylic acid group often forms centrosymmetric dimers with neighboring molecules through strong O-H···O hydrogen bonds, a feature that DFT can model effectively. vjst.vnnih.gov The optimized geometry is crucial for understanding the molecule's packing in the solid state and its behavior in liquid crystalline phases.
Table 1: Representative Geometric Parameters from DFT Calculations for a Similar Benzoic Acid Derivative.
Note: The following data is illustrative for a structurally related compound and not specific to "this compound."
| Parameter | Description | Calculated Value |
| Dihedral Angle | Angle between the two phenyl rings | 42.44° nih.gov |
| O-H···O Bond | Hydrogen bond distance in dimer | 1.637 Å vjst.vn |
| C=O Bond Length | Carbonyl bond in carboxylic acid | ~1.22 Å |
| C-O Bond Length | Single bond in carboxylic acid | ~1.35 Å |
Molecular Dynamics Simulations of Mesophase Behavior and Transitions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For liquid crystal-forming molecules like "this compound," MD simulations are invaluable for understanding mesophase behavior and the dynamics of phase transitions.
In these simulations, a system containing a large number of molecules is constructed, and the trajectories of the molecules are calculated by integrating Newton's laws of motion. This allows for the observation of self-assembly processes and the characterization of different liquid crystalline phases (e.g., nematic, smectic) that may form upon heating or cooling. By analyzing parameters such as orientational order and radial distribution functions, researchers can identify the temperatures at which phase transitions occur and investigate the molecular arrangements within each phase. These simulations provide a dynamic picture that complements static DFT calculations and experimental observations. nih.gov
Prediction of Polarity, Polarizability, and Frontier Molecular Orbitals
DFT calculations are also employed to predict key electronic properties that govern the reactivity and intermolecular interactions of "this compound." These properties include polarity (dipole moment), polarizability, and the energies of frontier molecular orbitals. mdpi.comresearchgate.net
The polarity of a molecule, quantified by its dipole moment, is crucial for determining its solubility and the nature of its intermolecular electrostatic interactions. Polarizability describes the ability of the electron cloud to be distorted by an external electric field, which is a significant factor in the stability of mesophases. nih.govajchem-a.com
Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity and polarizability. researchgate.net The molecular electrostatic potential (MEP) surface can also be calculated to visualize the electron-rich and electron-poor regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 2: Representative Electronic Properties Predicted by DFT.
Note: The following data is illustrative for structurally related compounds and not specific to "this compound."
| Property | Description | Typical Predicted Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.6 to -6.5 eV researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.5 to 4.5 eV researchgate.net |
| Dipole Moment (μ) | Measure of molecular polarity | 2.0 to 4.0 Debye |
| Average Polarizability (α) | Measure of electron cloud distortion | 30 to 50 ų |
Energy Landscape Analysis for Structural Transitions
Energy landscape analysis is a computational technique used to explore the different conformations a molecule can adopt and the energy barriers between them. plos.org This method provides a quantitative understanding of the molecule's flexibility and the pathways for structural transitions, such as conformational changes or phase transitions.
For "this compound," this analysis can characterize the energetics of the rotation around the bond connecting the two phenyl rings and the various conformations of the flexible 2-methylbutyl tail. By mapping the potential energy surface, researchers can identify local energy minima corresponding to stable or metastable conformations and the transition states that connect them. plos.org This approach is particularly useful for understanding dynamic processes, such as the flip-flop motion of molecular subgroups, which can be crucial in the formation and properties of different crystalline polymorphs or liquid crystal phases. researchgate.netresearchgate.net The free energy landscapes calculated through this analysis can pinpoint the atomic-scale determinants of structural changes and how perturbations propagate through the molecule. plos.org
Role As a Chiral Building Block in Advanced Materials
Synthesis and Characterization of Chiral Liquid Crystal Monomers and Oligomers
The molecular structure of 4-[4-(2-methylbutyl)phenyl]benzoic acid, featuring a rigid biphenyl (B1667301) core and a chiral alkyl chain, makes it an ideal precursor for the synthesis of chiral liquid crystal monomers and oligomers. These materials are designed to exhibit specific mesophase behaviors and are characterized by their unique optical and electro-optical properties.
One notable example of a liquid crystal derived from a similar chiral precursor is 4-(2'-methylbutyl)phenyl 4'-n-octylbiphenyl-4-carboxylate (2M4P8BC). The synthesis and characterization of this compound have been extensively studied, revealing a complex polymorphism with multiple smectic phases. scilit.comjournaldephysique.org The investigation of 2M4P8BC through techniques such as polarized optical microscopy, differential scanning calorimetry (DSC), and X-ray diffraction has elucidated its rich phase behavior. scilit.comjournaldephysique.org
Dimers and Trimers Incorporating this compound Derivatives
The synthesis of liquid crystal dimers and trimers often involves the linkage of mesogenic units, such as those derived from this compound, through a flexible spacer. This molecular architecture allows for the fine-tuning of liquid crystalline properties. While direct synthesis of dimers and trimers from this compound is a subject of ongoing research, studies on analogous systems provide insight into their potential behavior. For instance, the formation of hydrogen-bonded dimers has been observed in mixtures containing 4-[(S)-(-)-2-methylbutoxy]benzoic acid, a structurally related compound. rsc.org These supramolecular structures can induce or modify liquid crystalline phases.
Non-Symmetric Liquid Crystal Systems
Non-symmetric liquid crystal systems, where different mesogenic units are incorporated into a single molecule, can exhibit unique and often enhanced properties compared to their symmetric counterparts. The incorporation of a 4-[4-(2-methylbutyl)phenyl]benzoate moiety into a non-symmetric structure can induce or enhance chirality and influence the mesophase behavior. Research into non-symmetric systems often focuses on creating materials with specific desirable characteristics, such as broad temperature ranges for liquid crystalline phases or specific electro-optical responses.
Application as Chiral Dopants in Liquid Crystal Formulations
Derivatives of this compound are prime candidates for use as chiral dopants. When added to an achiral nematic liquid crystal host, these chiral molecules can induce a helical structure, transforming the nematic phase into a chiral nematic (or cholesteric) phase. mdpi.com This induced chirality is the basis for many applications, including liquid crystal displays and optical sensors.
Induction of Chiral Nematic Phases
The introduction of a chiral dopant, such as a derivative of this compound, into a nematic host disrupts the parallel alignment of the host molecules and imparts a macroscopic helical twist. nih.gov The handedness and pitch of this helix are determined by the molecular structure of the dopant and its concentration. The ability to induce a chiral nematic phase is a key characteristic of these materials, enabling the fabrication of devices that can selectively reflect light of a specific wavelength and polarization. ivan-guerrero.net
Helical Twisting Power and Pitch Measurements
The efficiency of a chiral dopant in inducing a helical structure is quantified by its helical twisting power (HTP). aps.orgrsc.orgresearchgate.net HTP is a measure of the ability of a dopant to twist the nematic director and is inversely proportional to the pitch of the induced chiral nematic phase for a given concentration. aps.org The relationship is given by the equation:
p = 1 / (HTP × c)
where p is the helical pitch and c is the concentration of the chiral dopant.
Table 1: Factors Influencing Helical Twisting Power (HTP)
| Factor | Description |
|---|---|
| Molecular Structure | The geometry and rigidity of the chiral molecule. |
| Chiral Center | The specific configuration of the stereocenter. |
| Host Material | The properties of the nematic liquid crystal host. |
| Temperature | HTP can be temperature-dependent. |
| Concentration | The amount of chiral dopant in the host material. |
Integration into Ferroelectric Liquid Crystals (FLCs) and Polymers
The chiral nature of this compound and its derivatives makes them suitable for integration into ferroelectric liquid crystals (FLCs). mdpi.com FLCs are a class of liquid crystals that possess a spontaneous electric polarization, which can be switched by an external electric field, leading to fast-switching electro-optical devices. mdpi.combanglajol.info
The introduction of a chiral component is essential for the formation of the chiral smectic C (SmC*) phase, which is the characteristic phase of FLCs. mdpi.com Molecules containing the 4-[4-(2-methylbutyl)phenyl]benzoate moiety can be incorporated into FLC mixtures to induce or enhance the ferroelectric properties. Furthermore, these chiral units can be integrated into polymer backbones to create ferroelectric liquid crystal polymers (FLCPs), which combine the properties of liquid crystals with the processability and mechanical stability of polymers.
The performance of FLCs is characterized by parameters such as spontaneous polarization, switching time, and tilt angle. The molecular structure of the chiral component plays a significant role in determining these properties.
Table 2: Key Properties of Ferroelectric Liquid Crystals
| Property | Description |
|---|---|
| Spontaneous Polarization (Ps) | The magnitude of the electric dipole moment per unit volume. |
| Switching Time | The time required to switch the polarization state with an electric field. |
| Tilt Angle | The angle between the molecular long axis and the layer normal in the SmC* phase. |
| Helical Pitch | The distance over which the molecular director twists by 360°. |
Design Principles for High Spontaneous Polarization (Ps) and Fast Response Times
In the design of ferroelectric liquid crystals (FLCs), achieving a high spontaneous polarization (Ps) and a fast response time are primary objectives for applications in display technologies and optical computing. The molecular structure of this compound incorporates key features that align with the design principles for optimizing these parameters.
Spontaneous polarization in the chiral smectic C (SmC*) phase arises from the tilt of the chiral molecules within the smectic layers, which breaks the mirror symmetry and results in a net dipole moment perpendicular to the tilt plane. The magnitude of Ps is influenced by several molecular factors:
Transverse Dipole Moment: A significant dipole moment perpendicular to the long molecular axis is crucial. In this compound, the carboxylic acid group contributes a substantial dipole moment.
Chiral Center: The chiral (S)- or (R)-2-methylbutyl group provides the necessary chirality to induce a helical structure in the tilted smectic phase. The coupling between this chiral center and the transverse dipole moment of the core is what ultimately leads to the macroscopic spontaneous polarization.
Molecular Tilt Angle: A larger molecular tilt angle generally leads to a higher spontaneous polarization. The rigid biphenyl core of the molecule promotes a significant tilt.
Fast response times in FLCs are inversely proportional to the rotational viscosity of the material and the magnitude of the spontaneous polarization. Therefore, a high Ps value is beneficial for achieving faster switching speeds. The design of this compound, with its relatively simple and linear structure, is expected to contribute to a lower rotational viscosity compared to more complex molecules, further enhancing response times.
| Design Principle | Contribution from this compound | Expected Outcome |
| High Transverse Dipole Moment | The carboxylic acid group (-COOH) possesses a strong dipole moment. | Contributes to a larger spontaneous polarization (Ps). |
| Effective Chiral Element | The 2-methylbutyl group is a well-established chiral moiety. | Induces the necessary helical twisting in the SmC* phase. |
| Optimized Molecular Shape | The linear, rod-like structure of the biphenyl core. | Promotes mesophase stability and a significant tilt angle. |
| Low Rotational Viscosity | Relatively simple molecular structure without bulky lateral groups. | Facilitates faster switching and response times. |
Side-Chain Liquid Crystal Polymers
Side-chain liquid crystal polymers (SCLCPs) are a class of materials that combine the properties of polymers with the stimuli-responsive behavior of liquid crystals. nih.gov In these systems, mesogenic units are attached as side chains to a flexible polymer backbone. This compound is an ideal candidate for use as a mesogenic side chain due to its inherent liquid crystalline and chiral properties.
The general structure of an SCLCP incorporating this molecule would involve the polymerization of a monomer derived from this compound. For instance, the carboxylic acid group can be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, via an ester linkage. This monomer is then polymerized to form the SCLCP.
The incorporation of the chiral 4-[4-(2-methylbutyl)phenyl]benzoyl moiety as a side chain can lead to the formation of chiral liquid crystalline phases, such as the chiral nematic (N) or the ferroelectric chiral smectic C (SmC) phase, within the polymer matrix. These materials are of great interest for a variety of applications, including:
Optical Data Storage: The ability to switch between different ordered states allows for the writing and erasing of information.
Nonlinear Optics: The non-centrosymmetric nature of the ferroelectric phase can lead to second-harmonic generation.
Sensors and Actuators: The responsiveness of the liquid crystalline phase to external stimuli like electric fields or temperature can be harnessed for sensing and actuation.
The properties of the resulting SCLCP can be tailored by modifying the polymer backbone, the length and nature of the spacer connecting the mesogen to the backbone, and the specific chirality of the 2-methylbutyl group.
| Component | Function | Example based on this compound |
| Polymer Backbone | Provides mechanical stability and determines properties like glass transition temperature. | Poly(acrylate), Poly(methacrylate), Polysiloxane |
| Mesogenic Side Chain | Induces liquid crystalline order. | 4-[4-(2-methylbutyl)phenyl]benzoyl group |
| Chiral Center | Induces chiral phases (N, SmC). | (S)- or (R)-2-methylbutyl group |
| Flexible Spacer | Decouples the motion of the mesogenic side chains from the polymer backbone. | Alkylene chain (e.g., -(CH2)n-) |
Intermolecular Association and Supramolecular Assemblies
Hydrogen Bonding in Benzoic Acid Systems
Hydrogen bonding is a predominant intermolecular force in benzoic acid systems, significantly influencing their crystal structures and phase behavior. The carboxylic acid functional group (-COOH) is a prime site for strong hydrogen bond formation.
A well-established characteristic of carboxylic acids is their tendency to form cyclic dimers through dual hydrogen bonds between the carboxyl groups of two molecules. nih.govnih.gov This robust and highly directional interaction leads to the formation of a stable eight-membered ring. In the solid state, many benzoic acid derivatives exist as these centrosymmetric dimers. nih.gov
When benzoic acid derivatives are part of a binary mixture, the nature of the hydrogen bonding can become more complex. If the second component is also a carboxylic acid, there is a potential for the formation of both homodimers (composed of identical molecules) and heterodimers (composed of two different acid molecules). The relative stability of these different dimers plays a crucial role in the phase behavior of the mixture.
Non-Covalent Interactions Governing Self-Assembly
While hydrogen bonding is a primary directional force, other non-covalent interactions are also critical in guiding the self-assembly of benzoic acid derivatives into larger supramolecular structures. These interactions, although weaker than covalent bonds, collectively contribute to the stability and ordering of the resulting assemblies. rsc.orgresearchgate.netuclouvain.be
Key non-covalent interactions include:
Van der Waals forces: These are ubiquitous attractive or repulsive forces between molecules and are crucial for the close packing of molecules in condensed phases.
π-π stacking: The aromatic phenyl rings in 4-[4-(2-methylbutyl)phenyl]benzoic acid can interact through π-π stacking, where the electron clouds of adjacent rings align. This interaction contributes to the stability of columnar or layered structures.
Hydrophobic interactions: The nonpolar 2-methylbutyl group will tend to be excluded from polar environments, which can drive the organization of molecules in certain solvents or in the formation of specific mesophases.
The interplay of these various non-covalent forces dictates the final three-dimensional arrangement of the molecules. nih.gov
Supramolecular Liquid Crystalline Systems
The directional nature of hydrogen bonding in benzoic acid derivatives makes them excellent building blocks for the construction of supramolecular liquid crystals. rsc.org By forming hydrogen-bonded dimers, the individual molecules effectively elongate, which can enhance the anisotropy of the molecular shape—a key factor for the formation of liquid crystalline phases (mesophases).
In some systems, a benzoic acid derivative that is not liquid crystalline on its own can be induced to form a mesophase when mixed with another component capable of forming strong hydrogen bonds, such as 4,4'-bipyridyl. rsc.org In such cases, the formation of a linear, hydrogen-bonded complex creates a new, elongated supramolecular entity with the necessary shape anisotropy to exhibit liquid crystalline behavior. The resulting mesophases can range from nematic to smectic, depending on the specific molecular structures and intermolecular interactions.
Emerging Research Avenues for 4 4 2 Methylbutyl Phenyl Benzoic Acid and Its Derivatives
Advanced Functional Materials Development
The molecular structure of 4-[4-(2-methylbutyl)phenyl]benzoic acid, featuring a chiral tail, a rigid aromatic core, and a hydrogen-bonding carboxylic acid group, provides a versatile platform for the design of advanced functional materials. Research into analogous chiral benzoic acid derivatives has demonstrated their potential as chiral dopants in nematic liquid crystal hosts. When introduced into a non-chiral nematic host, these chiral molecules can induce a helical twisting of the director, leading to the formation of a chiral nematic (N*) phase, also known as a cholesteric phase. The helical pitch of this induced chiral phase is a critical parameter that dictates its optical properties, such as selective reflection of light, which is the basis for applications in reflective displays, smart windows, and sensors.
A key area of investigation for this compound is its efficacy as a chiral dopant. The helical twisting power (HTP) of a chiral dopant is a measure of its ability to induce a helical superstructure in a nematic host. For analogous chiral compounds, the HTP is highly dependent on the molecular structure of the dopant and its interaction with the host material. Furthermore, the presence of the carboxylic acid group allows for the formation of hydrogen-bonded dimers, which can enhance the shape anisotropy of the molecule, potentially leading to an increase in the order parameter and thermal stability of the liquid crystal phase. mdpi.com
Another promising avenue is the development of ferroelectric liquid crystals (FLCs) from derivatives of this compound. By esterifying the carboxylic acid with various achiral or chiral alcohols, it is possible to synthesize new materials that may exhibit chiral smectic C (SmC) phases. The SmC phase is characterized by a tilted arrangement of molecules in layers, with a helical superstructure arising from the chirality of the molecules. This non-centrosymmetric arrangement results in a spontaneous electric polarization, which can be switched by an external electric field, leading to fast electro-optic switching speeds. The design of new FLCs based on the this compound core could lead to materials with optimized properties, such as a wide SmC* temperature range, low viscosity, and high spontaneous polarization, which are desirable for applications in high-resolution displays and other photonic devices.
Integration with Hybrid Organic-Inorganic Systems
The development of hybrid organic-inorganic materials offers a pathway to combine the unique properties of liquid crystals with the robust nature of inorganic frameworks. The carboxylic acid group of this compound provides a convenient anchor point for integration with inorganic nanoparticles or surfaces.
One area of emerging research is the dispersion of ferroelectric nanoparticles in chiral liquid crystal hosts. mdpi.com Such dispersions can lead to an enhancement of the electro-optic properties of the liquid crystal, including an increased order parameter and improved switching characteristics. mdpi.com The this compound and its derivatives could serve as the host material for nanoparticles of materials like barium titanate (BaTiO₃) or Rochelle salt. The interactions between the liquid crystal molecules and the surface of the nanoparticles are crucial for achieving a stable, aggregate-free dispersion.
Furthermore, the carboxylic acid functional group can be used to chemically graft these molecules onto the surface of inorganic materials, such as silica (B1680970) (SiO₂) or titania (TiO₂), to create functionalized surfaces. These hybrid materials could find applications in chiral chromatography, where the chiral-functionalized surface can be used for the separation of enantiomers. The liquid crystalline ordering of the grafted molecules could lead to enhanced chiral recognition capabilities.
Another potential application lies in the templated synthesis of mesoporous inorganic materials. The self-assembly of this compound into liquid crystalline phases could be used to direct the formation of ordered porous structures in silica or other inorganic oxides. After removal of the organic template, the resulting inorganic material would possess a chiral, porous architecture, which could be utilized in catalysis, sensing, or as a host for other functional molecules.
Q & A
Q. What are the common synthetic routes for 4-[4-(2-methylbutyl)phenyl]benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling reactions between substituted phenyl intermediates and benzoic acid derivatives. For example, Suzuki-Miyaura cross-coupling can be employed using palladium catalysts to attach the 2-methylbutylphenyl group to the benzoic acid core. Reaction conditions such as solvent polarity (e.g., THF or DMF), temperature (80–120°C), and catalyst loading (0.5–2 mol%) critically affect yield. Optimizing ligand choice (e.g., triphenylphosphine) and protecting groups (e.g., methyl esters) can mitigate side reactions . Enzymatic routes using lipases or esterases under mild conditions (pH 7–8, 25–37°C) are also explored for greener synthesis, though yields may vary with enzyme specificity .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- X-ray crystallography is essential for resolving stereochemistry and intermolecular interactions. Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 14.77 Å, b = 6.67 Å, c = 26.24 Å) provide precise bond angles and torsion angles, validated via R-factor refinement .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) in deuterated DMSO or CDCl₃ identifies substituent patterns, with methylbutyl protons appearing as multiplet signals at δ 0.8–1.5 ppm.
- FT-IR confirms functional groups (e.g., carboxylic acid C=O stretch at ~1680–1700 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid aqueous environments unless stabilized at pH 4–6, as the carboxylic acid group may undergo hydrolysis. Purity checks via HPLC (C18 column, acetonitrile/water gradient) are recommended before use in sensitive assays .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in novel reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties and reaction pathways. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking simulations (AutoDock Vina) assess interactions with biological targets, such as enzyme active sites, using crystal structures from the PDB .
Q. How can contradictions in reported biological activity data be systematically addressed?
Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols:
- Use consistent cell lines (e.g., HEK293 for receptor studies) and control for serum content.
- Validate enzyme inhibition (IC₅₀) via kinetic assays (e.g., Michaelis-Menten plots) under fixed pH and temperature.
- Cross-reference with structural analogs (e.g., 4-hydroxybenzoic acid derivatives) to isolate substituent effects .
Q. What strategies improve regioselective modification of the benzoic acid core?
Methodological Answer:
- Directed ortho-metalation : Use directing groups (e.g., esters) with LDA (lithium diisopropylamide) at −78°C to functionalize specific positions.
- Protecting group tactics : Temporarily block the carboxylic acid with methyl esters to direct electrophilic substitution to the para position.
- Microwave-assisted synthesis : Enhances regioselectivity in coupling reactions by reducing side-product formation via rapid, uniform heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
